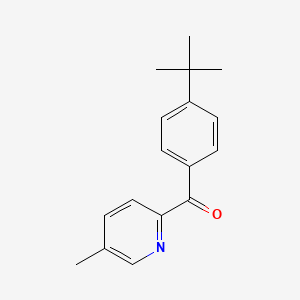

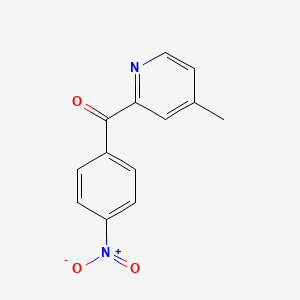

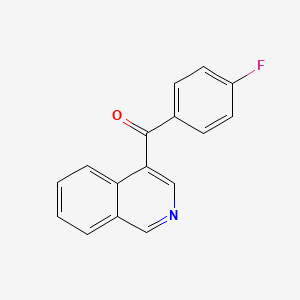

4-(4-Fluorobenzoyl)isoquinoline

描述

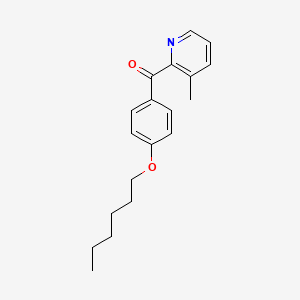

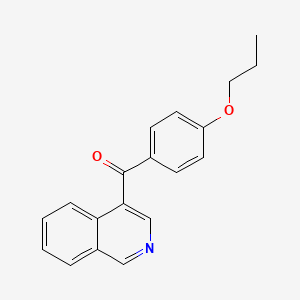

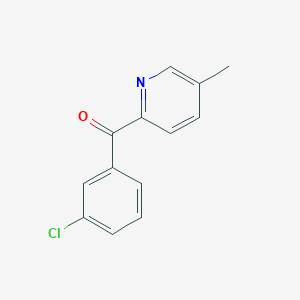

4-(4-Fluorobenzoyl)isoquinoline is an organic compound with the molecular formula C16H10FNO2 . It is a white crystalline powder.

Synthesis Analysis

The synthesis of 4-(4-Fluorobenzoyl)isoquinoline involves the reaction between 4-fluorobenzoyl chloride and isoquinoline in the presence of a base such as sodium hydroxide or potassium carbonate. A variety of isoquinolinic ring assembly techniques has enabled the introduction of diverse fluorine-containing functionalities .Molecular Structure Analysis

The molecular weight of 4-(4-Fluorobenzoyl)isoquinoline is 263.25 g/mol. It is insoluble in water and soluble in organic solvents such as dichloromethane, chloroform, and ethanol.Chemical Reactions Analysis

4-(4-Fluorobenzoyl)isoquinoline can be synthesized through various methods. One such method involves the manganese-catalyzed coupling and cyclization of vinyl isocyanides and assorted arylhydrazines .Physical And Chemical Properties Analysis

4-(4-Fluorobenzoyl)isoquinoline is a white crystalline powder. It is insoluble in water but soluble in organic solvents such as dichloromethane, chloroform, and ethanol.科学研究应用

Fluorescent Polymers

Research by Kang, Hlil, and Hay (2004) demonstrated the use of 2,3-Bis(4-fluorobenzoyl)naphthalene in the synthesis of fluorescent poly(aryl ether)s. These polymers, when combined with benzo[g]phthalazine or benz[g]isoquinoline moieties, exhibited significant changes in their physical properties, such as glass-transition temperatures and solubilities. The polymers demonstrated strong UV absorption and fluorescence emission, indicating their potential use in applications requiring fluorescent materials (Kang, Hlil, & Hay, 2004).

Chemical Synthesis

The synthesis of 6,10b-diarylhexahydrobenzo[f]isoquinoline was reported by Chang et al. (2010) using boron trifluoride etherate. This process included ring contraction, chain elongation, and intramolecular electrophilic cyclization. This method presents a novel rearrangement reaction and broadens the scope of application in the field of chemical synthesis (Chang et al., 2010).

Organic Chemistry and Synthesis Pathways

Konno et al. (2005) explored the palladium-catalyzed annulation of fluoroalkylated alkynes with various 2-iodobenzylidenamines, leading to the formation of 4-fluoroalkylated isoquinoline. This process highlights the significance of fluoroalkylated compounds in complex organic synthesis and potential applications in pharmaceuticals and materials science (Konno, Chae, Miyabe, & Ishihara, 2005).

Luminescence and Optoelectronics

Craig et al. (2009) reported the dual fluorescence emission of the isoquinolinone derivative 2-methyl-1,4-diphenylbenzo[g]isoquinolin-3(2H)-one (MDP-BIQ). The study revealed the existence of two valence tautomers, each showing distinct fluorescent properties. This characteristic makes such compounds excellent candidates for sensors and optoelectronic applications (Craig, Duong, Wudl, & Schwartz, 2009).

Novel Synthesis Approaches

Tang et al. (2019) developed a novel synthesis approach for isoquinolines. This method involved a 6-endo-dig cyclization of o-alkynylarylaldimines and was further applied in the design of a chemosensor for fluoride detection. This research signifies the importance of isoquinoline derivatives in developing novel chemical sensors (Tang et al., 2019).

安全和危害

未来方向

Fluorinated isoquinolines, such as 4-(4-Fluorobenzoyl)isoquinoline, have been found in many medicinally and agriculturally important bioactive products as well as industrially impactful materials . The introduction of diverse fluorine-containing functionalities can enhance potential bioactivity and industrial utility . Therefore, the future directions of 4-(4-Fluorobenzoyl)isoquinoline could involve further exploration of its potential applications in medicine, agriculture, and industry.

属性

IUPAC Name |

(4-fluorophenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO/c17-13-7-5-11(6-8-13)16(19)15-10-18-9-12-3-1-2-4-14(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNXFAVTZGSGOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601270367 | |

| Record name | (4-Fluorophenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorobenzoyl)isoquinoline | |

CAS RN |

1187168-98-4 | |

| Record name | (4-Fluorophenyl)-4-isoquinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluorophenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。